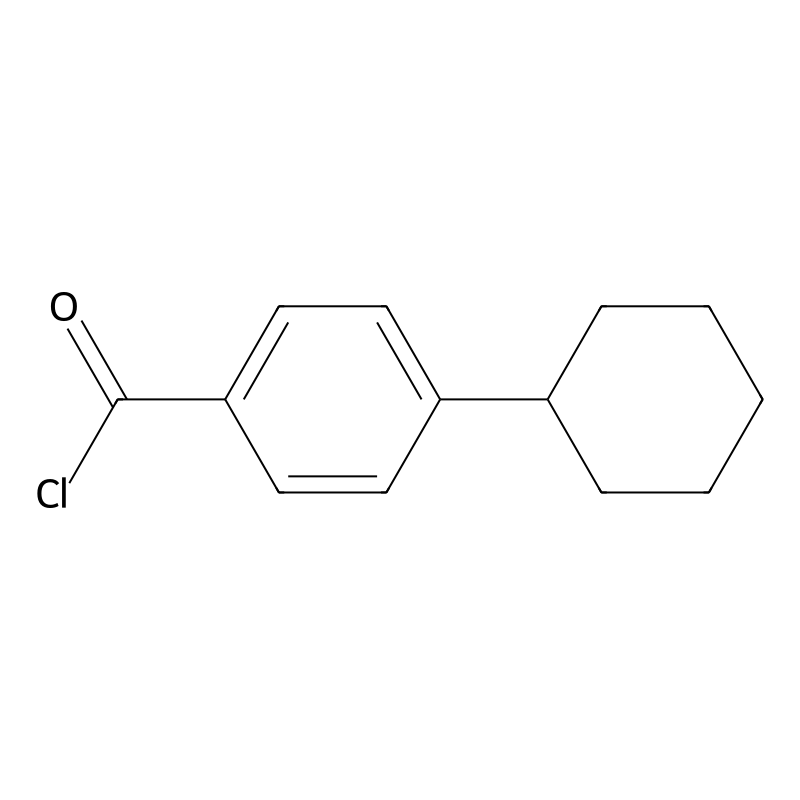4-Cyclohexylbenzoyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Ketones and Amides
The acyl chloride group (-COCl) in 4-Cyclohexylbenzoyl chloride is a reactive functional group commonly used to introduce a cyclohexylbenzoyl moiety (C6H5-CO-C6H11) into organic molecules. Through nucleophilic substitution reactions, it can be converted to ketones (by reaction with organometallic reagents like Grignard reagents) or amides (by reaction with amines) PubChem: . These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds and introducing desired functionalities into complex molecules.
Potential for Medicinal Chemistry Applications
The cyclohexylbenzoyl group itself might possess interesting biological properties. By incorporating 4-Cyclohexylbenzoyl chloride into drug candidates, researchers could explore its impact on bioactivity. This would involve linking the chloride group to various pharmacophores (molecular fragments with biological activity) and testing the resulting compounds for their effectiveness against specific diseases. However, more specific research is needed to determine the viability of this approach for 4-Cyclohexylbenzoyl chloride.
4-Cyclohexylbenzoyl chloride is an organic compound with the chemical formula C13H13ClO. It is classified as an acyl chloride, which is a type of reactive compound containing a carbonyl group (C=O) linked to a chlorine atom. This compound features a cyclohexyl group attached to a benzoyl chloride moiety, making it structurally distinct and useful in various chemical syntheses. The compound has a molecular weight of approximately 220.70 g/mol and a density of about 1.1 g/cm³.
- Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. For example:
- Hydrolysis: In the presence of water, it hydrolyzes to form 4-cyclohexylbenzoic acid:
- Reactivity with Amines: It can react with primary or secondary amines to form corresponding amides, which are important intermediates in organic synthesis.
While specific biological activity data for 4-cyclohexylbenzoyl chloride is limited, compounds of this class often exhibit varying degrees of biological activity depending on their structure. Acyl chlorides can act as reactive intermediates in the synthesis of pharmaceuticals and agrochemicals, potentially influencing biological systems.
Research into similar compounds has shown that modifications in the substituents can lead to significant changes in biological properties, such as antibacterial or antifungal activities.
4-Cyclohexylbenzoyl chloride can be synthesized through several methods:
- From Benzoyl Chloride: Starting from benzoyl chloride, the cyclohexyl group can be introduced via Friedel-Crafts acylation using cyclohexane and a Lewis acid catalyst.
- Direct Chlorination: Chlorination of 4-cyclohexylbenzoic acid using thionyl chloride or phosphorus pentachloride can yield the corresponding acyl chloride.
- Rearrangement Reactions: Some synthetic pathways may involve rearrangement reactions that generate acyl chlorides from other functional groups.
The applications of 4-cyclohexylbenzoyl chloride include:
- Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- Polymer Chemistry: It can be used in the production of polymers where functionalization is required.
- Dyes and Pigments: The compound may also find applications in the dye industry due to its reactive nature.
Interaction studies involving 4-cyclohexylbenzoyl chloride primarily focus on its reactivity with nucleophiles and its behavior under different conditions (e.g., temperature, solvent). Understanding these interactions helps in predicting its behavior in synthetic routes and potential applications.
Similar Compounds
Several compounds share structural similarities with 4-cyclohexylbenzoyl chloride, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Benzoyl chloride | 98-88-4 | Simple acyl chloride without cycloalkane group |
| 4-Biphenylcarbonyl chloride | 14002-51-8 | Contains biphenyl structure, more complex |
| Cyclopropylbenzoyl chloride | Not available | Contains cyclopropane ring, differing reactivity |
These compounds highlight the uniqueness of 4-cyclohexylbenzoyl chloride due to its cyclohexane substituent, which can influence both its chemical reactivity and potential applications in various fields.








